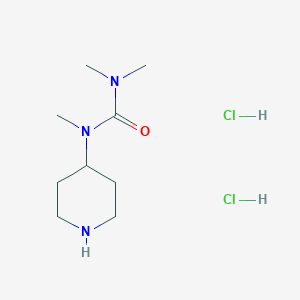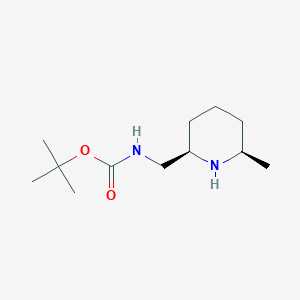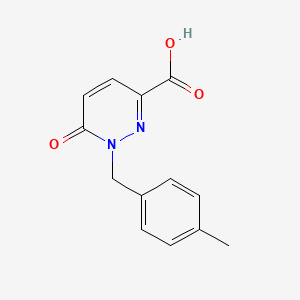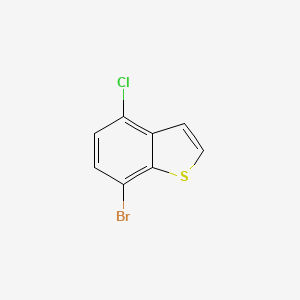
1,1,3-Triméthyl-3-pipéridin-4-ylurée ; dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The compound also contains a urea group, which is a functional group that plays a key role in many biological processes.
Applications De Recherche Scientifique
Inhibiteur de l'inflammasome NLRP3
Ce composé a été utilisé dans le développement d'inhibiteurs de l'inflammasome NLRP3 . L'inflammasome NLRP3 est un récepteur de reconnaissance de motifs cytosolique qui joue un rôle fondamental dans la réponse aux stimuli exogènes et endogènes . Les chercheurs ont combiné la structure du dérivé de l'acide acrylique INF39 avec la sous-structure de 1-(pipéridin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one présente dans HS203873, un liant NLRP3 récemment identifié . Cela a conduit au développement d'une série de dérivés de benzo[d]imidazole-2-one différemment modulés .
Pyroptose et inhibition de l'interleukine-1β
Le composé a été utilisé dans l'étude de la pyroptose et de l'inhibition de l'interleukine-1β . La pyroptose est une forme hautement inflammatoire de mort cellulaire programmée qui survient le plus souvent lors d'une infection par des agents pathogènes intracellulaires et est susceptible de faire partie de la réponse antimicrobienne . L'interleukine-1β est une cytokine pro-inflammatoire produite dans une variété de cellules, notamment les monocytes, les macrophages tissulaires, les kératinocytes et d'autres cellules épithéliales .
Hydrolyse de l'ATP
Le composé a été utilisé dans l'étude de l'hydrolyse de l'ATP . L'hydrolyse de l'ATP est une réaction par laquelle l'énergie chimique qui a été captée à partir de la dégradation des molécules organiques est libérée .
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride are not yet fully understood. It is known that piperidine derivatives, to which this compound belongs, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific enzymes, proteins, and other biomolecules that 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride interacts with are yet to be identified.
Cellular Effects
The cellular effects of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride are not well-documented. It is known that piperidine derivatives can have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is not yet fully understood. Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride in laboratory settings are not well-documented. It is known that piperidine derivatives can have a wide range of effects over time, including impacts on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride at different dosages in animal models are not well-documented. It is known that piperidine derivatives can have a wide range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is involved in are not well-documented. It is known that piperidine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride within cells and tissues are not well-documented. It is known that piperidine derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride and any effects on its activity or function are not well-documented. It is known that piperidine derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1,1,3-trimethyl-3-piperidin-4-ylurea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-4-6-10-7-5-8;;/h8,10H,4-7H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMPWWZUFGZWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)



![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2419718.png)

![N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2419722.png)
![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
